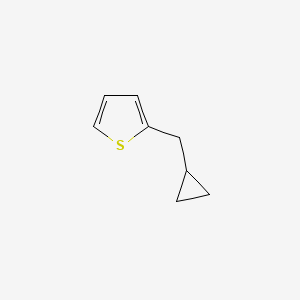

2-(cyclopropylmethyl)thiophene

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-2-8(9-5-1)6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHSPTRCWQKENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cross-Coupling Reactions with Cyclopropylmethyl Reagents

2-Bromothiophene undergoes transition metal-catalyzed cross-coupling to introduce the cyclopropylmethyl group. The Negishi coupling, employing a cyclopropylmethylzinc reagent, is particularly effective.

Negishi Coupling Protocol:

-

Preparation of Cyclopropylmethylzinc Bromide: Cyclopropylmethyl bromide reacts with zinc dust in tetrahydrofuran (THF) under inert conditions.

-

Coupling Reaction:

Mechanistic Insights:

The palladium catalyst facilitates oxidative addition of 2-bromothiophene, followed by transmetallation with the zinc reagent and reductive elimination to form the C–C bond.

Friedel-Crafts Alkylation of Thiophene

Direct alkylation of thiophene with cyclopropylmethyl chloride is challenging due to the ring’s electron-deficient nature. However, modified Friedel-Crafts conditions using AlCl₃ as a Lewis acid enable this transformation.

Optimized Conditions:

-

Electrophile: Cyclopropylmethyl chloride

-

Catalyst: AlCl₃ (1.5 equiv)

-

Solvent: Nitromethane

-

Temperature: 0°C → room temperature, 6 hours

Limitations:

-

Regioselectivity issues (minor 3-substituted byproducts).

-

Requires stoichiometric AlCl₃, complicating purification.

Cyclopropanation of 2-Methylthiophene

The Simmons-Smith reaction introduces a cyclopropane ring to the methyl group of 2-methylthiophene.

Procedure:

-

Reagents: Diiodomethane (CH₂I₂), Zinc-copper couple (Zn-Cu)

-

Conditions:

Analysis:

The reaction proceeds via a zinc-carbenoid intermediate, which transfers a methylene group to the substrate. The electron-withdrawing thiophene ring directs cyclopropanation selectively to the methyl group.

Annulation Reactions Involving Cyclopropyl Derivatives

A ring-opening/annulation strategy (adapted from RSC methods) constructs the thiophene core while incorporating the cyclopropylmethyl group.

Representative Reaction:

-

Substrate: 1-Cyclopropyl-1-ethanol derivatives

-

Sulfur Source: K₂S in dimethyl sulfoxide (DMSO)

-

Conditions:

Mechanism:

Cyclopropane ring opening generates a thiol intermediate, which undergoes cyclization to form the thiophene ring.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Selectivity | Scalability |

|---|---|---|---|---|

| Bromination/Cross-Coupling | HBr, H₂O₂, Pd catalysts | 72–78% | High (≥95%) | Industrial |

| Friedel-Crafts Alkylation | AlCl₃, Cyclopropylmethyl-Cl | 55–60% | Moderate | Lab-scale |

| Simmons-Smith Cyclopropanation | CH₂I₂, Zn-Cu | 65–70% | High | Moderate |

| Annulation | K₂S, DMSO | ~60% | Moderate | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethyl)thiophene can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where the sulfur atom in the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- 2-(cyclopropylmethyl)thiophene serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as oxidation, reduction, and electrophilic substitution. These derivatives can be utilized in the synthesis of more complex molecules, making this compound valuable in synthetic organic chemistry.

Biological Applications

Antimicrobial and Anticancer Properties

- Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that thiophene derivatives can interact with biological targets, including enzymes involved in inflammatory processes, suggesting their application in drug development and therapeutic interventions .

Mechanism of Action

- The mechanism of action involves interactions with molecular targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This interaction may lead to the development of new anti-inflammatory drugs or treatments for cancer.

Pharmaceutical Applications

Drug Development

- The compound is being explored for its potential use in pharmaceutical formulations due to its biological properties. Its role as a precursor for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) underlines its importance in medicinal chemistry.

Industrial Applications

Organic Semiconductors and Electronics

- This compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its electrical properties make it suitable for applications in electronic devices, contributing to advancements in material science .

Corrosion Inhibitors

- In industrial chemistry, thiophene derivatives are being investigated as corrosion inhibitors due to their ability to protect metals from oxidative damage. This application is particularly relevant in environments where metal degradation is a concern.

Material Science

Nanotechnology and Molecular Electronics

- The unique properties of this compound make it a candidate for applications in nanotechnology, particularly in molecular electronics. Its integration into molecular diodes and transistors could lead to innovative electronic components with enhanced performance characteristics.

Renewable Energy Technologies

- Thiophene-based compounds are also being explored for their potential use in organic photovoltaic cells. Their light-absorbing capabilities are crucial for developing efficient solar energy harvesting technologies.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethyl)thiophene involves its interaction with various molecular targets and pathways. For example, thiophene derivatives have been shown to interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The specific molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the thiophene ring significantly impacts molecular weight, lipophilicity (LogP), and solubility. Below is a comparative analysis:

Key Insights :

- Lipophilicity : The cyclopropylmethyl group increases LogP compared to polar substituents (e.g., acetic acid), suggesting better membrane permeability but poorer aqueous solubility.

- Steric Effects : Bulky substituents like cyclopropylmethyl may hinder interactions in biological targets or catalytic processes compared to smaller groups (e.g., methyl).

Electronic and Reactivity Profiles

- Electron-Donating vs. Withdrawing Groups :

- Cyclopropylmethyl is weakly electron-donating due to hyperconjugation from the cyclopropane ring, increasing electron density on the thiophene ring. This contrasts with electron-withdrawing groups like acetyl (2-Acetyl-3-methylthiophene), which reduce electron density and direct electrophilic substitution to specific positions .

- Example : In hydrodesulfurization (HDS), thiophene derivatives with electron-donating groups (e.g., methyl) are less reactive than unsubstituted thiophene, as seen in HDS conversion rates (thiophene > benzothiophene > dibenzothiophene) .

Biological Activity

2-(Cyclopropylmethyl)thiophene is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H10S

- Molecular Weight : 174.25 g/mol

- CAS Number : 1620453-82-8

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anti-inflammatory agent, its effects on cancer cell lines, and its role in enzyme inhibition.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes relevant to disease pathways.

- Interaction with Cellular Pathways : It may modulate signaling pathways involved in inflammation and cancer progression.

In Vitro Studies

-

Anti-inflammatory Activity :

- A study assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting NF-kB signaling pathways.

- Table 1: Anti-inflammatory Effects

Concentration (µM) TNF-α Production (pg/mL) IL-6 Production (pg/mL) Control 150 ± 10 200 ± 15 10 100 ± 5 150 ± 10 20 50 ± 5 80 ± 5 -

Anticancer Activity :

- In a study involving various cancer cell lines, including breast and colon cancer, this compound exhibited cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined to be around 15 µM for breast cancer cells and 20 µM for colon cancer cells.

- Table 2: Cytotoxicity in Cancer Cell Lines

Cell Line IC50 (µM) MCF-7 (Breast) 15 HT-29 (Colon) 20

Case Studies

-

Case Study on Enzyme Inhibition :

- A recent investigation highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The study found that at a concentration of 50 µM, the compound inhibited AChE activity by approximately 60%, suggesting potential for neuroprotective applications.

-

Toxicological Assessment :

- Toxicological evaluations indicated that while the compound shows promising biological activity, it also exhibits dose-dependent toxicity in normal human cell lines. Further studies are necessary to determine safe dosage levels for therapeutic use.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(cyclopropylmethyl)thiophene, and how can reaction conditions be optimized for purity?

- Methodological Answer : A common approach involves functionalizing thiophene with cyclopropane-containing substituents via cross-coupling or alkylation reactions. For example, Pd-catalyzed cross-coupling between thiophene derivatives and cyclopropane precursors (e.g., cyclopropylmethyl halides) is widely used . To optimize purity, monitor reaction kinetics using thin-layer chromatography (TLC) and refine temperature/pH conditions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical . Ensure characterization via -NMR (e.g., δ 6.8–7.2 ppm for thiophene protons) and GC-MS to confirm molecular weight and isomer ratios .

Q. How can researchers distinguish between structural isomers of this compound during synthesis?

- Methodological Answer : Isomer separation requires advanced chromatographic techniques. Use preparative HPLC with a chiral stationary phase (e.g., amylose-based columns) and isopropanol/hexane mobile phases. For rapid identification, compare -NMR shifts: cyclopropane carbons typically resonate at δ 8–12 ppm, while thiophene carbons appear at δ 125–140 ppm. Computational modeling (DFT calculations) can predict isomer stability and guide experimental validation .

Q. What spectroscopic methods are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : - and -NMR to confirm substitution patterns and cyclopropane integrity.

- IR : Detect C-S (600–700 cm) and cyclopropane C-H (3050–3100 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHS, exact mass 138.0504) .

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How do temperature and electrophilicity of substituents influence the epoxidation of this compound derivatives?

- Methodological Answer : Epoxidation efficiency depends on reaction temperature and electronic effects. At elevated temperatures (60–80°C), meta-chloroperoxybenzoic acid (mCPBA) selectively oxidizes cyclopropane-adjacent double bonds. Electron-withdrawing groups (e.g., -NO) on thiophene reduce electrophilicity, slowing epoxidation. Kinetic studies (monitored via -NMR) and Hammett plots can quantify substituent effects .

Q. What strategies mitigate side reactions during the synthesis of this compound-based polymers?

- Methodological Answer : Side reactions (e.g., homocoupling) in Pd-catalyzed polymerizations are minimized by:

- Using bulky ligands (e.g., P(o-tolyl)) to sterically hinder undesired pathways.

- Optimizing stoichiometry (monomer:catalyst ratio ≥ 50:1) and reaction time (<24 hours).

- End-capping with 2-bromothiophene to terminate chain growth and control polydispersity .

- Validate polymer structure via GPC (molecular weight distribution) and UV-vis spectroscopy (conjugation length analysis).

Q. How can computational chemistry predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential binding sites (e.g., cyclooxygenase-2 for anti-inflammatory activity). QSAR models trained on experimental IC data correlate substituent electronic properties (Hammett σ constants) with activity. Validate predictions via in vitro assays (e.g., antimicrobial disk diffusion) .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported yields for this compound derivatives?

- Methodological Answer : Yield variations often stem from differences in workup protocols or isomer ratios. Replicate procedures from peer-reviewed studies (e.g., Innovaciencia 2023) and compare with your results. Use statistical tools (t-tests) to assess significance. If contradictions persist, re-examine reactant purity (HPLC ≥98%) and catalyst activity (e.g., Pd(PPh) vs. Pd(dba)) .

Literature & Resource Guidance

Q. What databases and search strategies are recommended for locating peer-reviewed studies on this compound?

- Methodological Answer : Use SciFinder with keywords: "this compound," "synthesis," and "spectroscopic characterization." Filter results by "Journal of Organic Chemistry" or "Tetrahedron" for high reliability. Avoid non-peer-reviewed sources (e.g., ). For spectral data, consult NIST Chemistry WebBook .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.